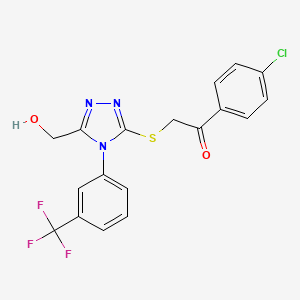

Phytoene desaturase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H13ClF3N3O2S |

|---|---|

Molecular Weight |

427.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(hydroxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C18H13ClF3N3O2S/c19-13-6-4-11(5-7-13)15(27)10-28-17-24-23-16(9-26)25(17)14-3-1-2-12(8-14)18(20,21)22/h1-8,26H,9-10H2 |

InChI Key |

NKQUGCNEDWUGHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CO)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Phytoene Desaturase Inhibition: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1] It catalyzes the desaturation of the colorless 15-cis-phytoene (B30313) to the colored 9,15,9'-tri-cis-ζ-carotene, a precursor for all downstream carotenoids.[1][2] These carotenoids are essential for photosynthesis, photoprotection, and as precursors for plant hormones like abscisic acid and strigolactones.[3] Inhibition of PDS leads to a characteristic bleaching phenotype due to the lack of photoprotective carotenoids and subsequent photo-oxidation of chlorophyll.[4] This makes PDS a key target for the development of herbicides. This guide provides an in-depth overview of the mechanism of action of PDS inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action for many known phytoene desaturase inhibitors, such as the herbicide norflurazon, is competitive inhibition .[1][5] PDS is a membrane-bound enzyme located in the plastids that utilizes a plastoquinone (B1678516) cofactor for its desaturation reaction.[1] Inhibitors of PDS typically act by binding to the plastoquinone-binding site on the enzyme, thereby preventing the natural substrate from binding and halting the desaturation process.[1][5] This leads to the accumulation of the substrate, phytoene, and a depletion of downstream carotenoids.[2]

The carotenoid biosynthesis pathway is a critical metabolic route in plants, originating from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[4]

The mechanism of competitive inhibition at the enzyme level involves the inhibitor molecule physically occupying the active site, preventing the substrate from binding.

References

- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 2. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phytoen-Desaturase – Wikipedia [de.wikipedia.org]

Phytoene Desaturase-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915) desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway, catalyzing the desaturation of phytoene to ζ-carotene. This pathway is essential for the production of pigments that protect photosynthetic organisms from photooxidative damage. Inhibition of PDS leads to the accumulation of the colorless phytoene, a lack of downstream carotenoids, and subsequent bleaching of the plant tissue, making it a prime target for the development of herbicides. Phytoene desaturase-IN-1 is a potent inhibitor of this critical enzyme, demonstrating significant herbicidal activity. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, based on available data.

Target Profile of this compound

This compound exhibits potent inhibitory activity against its primary target, phytoene desaturase. The key quantitative measure of its binding affinity is the dissociation constant (Kd).

| Compound | Target Enzyme | Dissociation Constant (Kd) | Primary Organism |

| This compound | Phytoene Desaturase (PDS) | 65.9 μM[1][2] | Oryza sativa (Rice) |

Mechanism of Action

This compound exerts its inhibitory effect through a specific interaction with the enzyme's active site. The mechanism involves a π−π stacking interaction with the phenylalanine residue at position 301 (Phe301) of the phytoene desaturase enzyme[1][2]. This interaction stabilizes the inhibitor within the active site, preventing the binding and subsequent desaturation of the natural substrate, phytoene.

The inhibition of PDS by this compound leads to a cascade of downstream effects within the plant. The immediate consequence is the accumulation of phytoene. This disruption of the carotenoid biosynthesis pathway results in a deficiency of colored carotenoids, which are essential for photoprotection. The lack of these protective pigments leads to the generation of reactive oxygen species (ROS) under light conditions, causing photooxidative damage to chlorophyll (B73375) and other cellular components, ultimately resulting in the characteristic bleaching phenotype and plant death[1][2]. Furthermore, a reduction in PDS mRNA levels has been observed in response to treatment with this compound[1][2].

Target Selectivity

A typical experimental workflow to determine the selectivity of a PDS inhibitor would involve a panel of enzymatic assays against related enzymes in the carotenoid biosynthesis pathway and potentially other key plant enzymes.

Experimental Protocols

Detailed experimental protocols for the specific determination of the Kd for this compound are not publicly available. However, the following represents a standard methodology for an in vitro phytoene desaturase inhibition assay, which is a common method to determine the inhibitory potential of compounds like this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant phytoene desaturase.

2. Materials:

-

Recombinant phytoene desaturase (e.g., from Oryza sativa expressed in E. coli)

-

Phytoene substrate (dissolved in a suitable detergent solution, e.g., Tween 80)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing FAD and dithiothreitol)

-

This compound (dissolved in DMSO)

-

Cofactors (e.g., NADP+)

-

Quenching solution (e.g., ethanol (B145695) or acetone)

-

Organic solvent for extraction (e.g., hexane (B92381) or petroleum ether)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV/Vis or photodiode array detector

3. Procedure:

-

Enzyme Preparation: Purify the recombinant PDS enzyme to a high degree of homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a microcentrifuge tube or a microplate well, combine the assay buffer, cofactors, and a specific concentration of the purified PDS enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO for the control) to the assay mixture. Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C) to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the phytoene substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature, protected from light.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Extraction: Extract the carotenoid products (phytofluene and ζ-carotene) from the aqueous phase using an organic solvent. Centrifuge to separate the phases and collect the organic layer.

-

Analysis: Analyze the extracted products by HPLC. Monitor the absorbance at the respective wavelengths for phytofluene (B1236011) and ζ-carotene.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of phytoene desaturase, a critical enzyme in the plant carotenoid biosynthesis pathway. Its mechanism of action, involving a π−π stacking interaction with the Phe301 residue, leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in its herbicidal activity. While its primary target has been clearly identified, a comprehensive and quantitative selectivity profile against other plant enzymes remains to be fully elucidated in publicly accessible literature. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of this and other PDS inhibitors, which is crucial for the development of effective and safe herbicides for agricultural applications.

References

Phytoene Desaturase Inhibitors: A Technical Guide to Their Biological Activity in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Phytoene (B131915) Desaturase (PDS) inhibitors in plants. PDS is a key enzyme in the carotenoid biosynthesis pathway, and its inhibition leads to significant physiological and phenotypic changes, making it a prime target for herbicide development. This document details the mechanism of action, quantitative effects, and experimental protocols for studying PDS inhibitors.

Introduction to Phytoene Desaturase and its Inhibition

Phytoene desaturase (PDS) is a critical enzyme in the biosynthesis of carotenoids in plants.[1][2][3] It catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, into ζ-carotene. This process involves the introduction of two double bonds, which is a crucial step in the formation of colored carotenoids. These carotenoids play essential roles in photosynthesis, photoprotection, and as precursors for the plant hormone abscisic acid.

Inhibition of PDS disrupts the carotenoid biosynthetic pathway, leading to the accumulation of phytoene and the depletion of downstream carotenoids.[4] Without the photoprotective effects of carotenoids, chlorophyll (B73375) is susceptible to photooxidation, resulting in a characteristic bleaching or whitening of the plant tissues, which is the hallmark of PDS inhibitor activity.[1] Several classes of herbicides, including pyridazinones (e.g., norflurazon), and pyridine (B92270) derivatives, function by inhibiting PDS.[1][2]

Mechanism of Action of Phytoene Desaturase Inhibitors

The primary mode of action of PDS inhibitors is the direct binding to the PDS enzyme, which blocks its catalytic activity. This inhibition prevents the conversion of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene. The consequence of this blockage is twofold:

-

Accumulation of Phytoene: The substrate of the PDS enzyme, phytoene, builds up in the plant tissues.[4]

-

Depletion of Colored Carotenoids: The downstream products, including ζ-carotene, lycopene, β-carotene, and xanthophylls, are not synthesized.

The absence of colored carotenoids has a cascade of effects:

-

Photooxidation of Chlorophyll: Carotenoids are essential for quenching excess light energy and protecting chlorophyll from photodamage. Without them, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching phenotype.[1]

-

Impaired Photosynthesis: The destruction of chlorophyll and disruption of the photosynthetic apparatus leads to a cessation of photosynthesis and ultimately plant death.

-

Inhibition of Abscisic Acid (ABA) Synthesis: ABA is a crucial plant hormone synthesized from carotenoid precursors. PDS inhibition can lead to ABA deficiency, affecting processes like seed dormancy and stress responses.

The signaling pathway for carotenoid biosynthesis and the point of inhibition by PDS inhibitors is illustrated below.

Quantitative Biological Activity of Phytoene Desaturase Inhibitors

The biological activity of PDS inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative PDS inhibitors.

Table 1: In Vitro Inhibition of Phytoene Desaturase

| Compound/Herbicid | Target Organism/Enzyme Source | IC50 / pI50 Value | Reference |

| Norflurazon | Recombinant Soybe PDS | pI50 = 7.5 | [5] |

| Diflufenican | Recombinant PDS | IC50 = 4.93 nM | [6] |

| Beflubutamid | Recombinant PDS | IC50 = 2.07 µM | [6] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |

pI50 is the negative logarithm of the molar concentration that produces 50% inhibition.

Table 2: In Vivo Effects of Phytoene Desaturase Inhibitors on Plants

| Compound | Plant Species | Treatment Conditions | Effect | Reference |

| Norflurazon | Tomato (Lycopersicon esculentum) | Plantlets treated with NF in light | Accumulation of phytoene, decrease in colored carotenoids.[7] Total carotenoid amount increased by 18-49%.[7] | [7] |

| Norflurazon | Chlamydomonas reinhardtii | 5 µM and 10 µM | Significant decrease in chlorophyll and carotenoid content. | [8] |

| Norflurazon | Arabidopsis thaliana | Foliar application | Reduction in β-carotene and lutein (B1675518) levels in young leaves.[9] | [9] |

| Diflufenican | Carrot (Daucus carota) cell cultures | 10 µM for 7 days | 493-fold increase in phytoene levels compared to control.[4] | [4] |

| Compound B1 (a novel pyridazine (B1198779) derivative) | Echinochloa crus-galli, Portulaca oleracea | 100 µg/mL (pre-emergence) | 100% inhibition of roots and stems.[2][3] | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PDS inhibitor activity. Below are outlines of key experimental protocols.

In Vitro Phytoene Desaturase Activity Assay

This assay directly measures the inhibitory effect of a compound on the PDS enzyme.

Objective: To determine the IC50 value of a test compound against PDS.

Materials:

-

Recombinant PDS enzyme (e.g., from soybean or rice, expressed in E. coli)

-

Substrate: 15-cis-phytoene solubilized in liposomes

-

Assay buffer (e.g., Tris-HCl with cofactors like FAD)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

HPLC system with a C18 column and a photodiode array detector

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Purify recombinant PDS from E. coli lysates.

-

Substrate Preparation: Prepare liposomes containing 15-cis-phytoene.

-

Enzyme Reaction:

-

In a reaction vessel, combine the assay buffer, PDS enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the phytoene-containing liposomes.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).[10]

-

-

Extraction: Stop the reaction by adding an organic solvent (e.g., methanol/chloroform) to extract the carotenoids.

-

Quantification:

-

HPLC Analysis (High Accuracy): Separate and quantify the substrate (phytoene) and products (phytofluene and ζ-carotene) using HPLC.[10] The IC50 value is calculated from the reduction in product formation at different inhibitor concentrations.

-

Spectrophotometric Analysis (for high-throughput screening): Measure the absorbance of the colored product, ζ-carotene, at its specific wavelength.[10]

-

The workflow for an in vitro PDS inhibition assay is depicted below.

In Vivo Herbicide Efficacy Assay

This assay evaluates the effect of a PDS inhibitor on whole plants.

Objective: To assess the herbicidal activity and phenotype caused by a test compound.

Materials:

-

Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)

-

Potting soil or agar (B569324) medium

-

Test compound formulated for application (e.g., dissolved in a solvent with a surfactant)

-

Growth chamber with controlled light, temperature, and humidity

-

Pigment extraction solvents (e.g., acetone, ethanol)

-

Spectrophotometer or HPLC system

Procedure:

-

Plant Growth: Sow seeds in pots or on agar plates and grow them to a specific stage (e.g., two-leaf stage).

-

Treatment Application:

-

Pre-emergence: Apply the test compound to the soil surface before the seedlings emerge.

-

Post-emergence: Spray the foliage of the seedlings with the test compound solution.

-

-

Incubation: Return the treated plants to the growth chamber and observe them over a period of several days to weeks.

-

Phenotypic Assessment: Record visual symptoms, such as bleaching, stunting, and necrosis. A rating scale can be used to quantify the herbicidal effect.

-

Pigment Analysis (Optional):

-

Harvest leaf tissue from treated and control plants.

-

Extract pigments using a suitable solvent.

-

Quantify chlorophyll and total carotenoid content using a spectrophotometer.

-

For detailed analysis, separate and quantify individual carotenoids (phytoene, lutein, β-carotene, etc.) using HPLC.

-

Conclusion

Phytoene desaturase inhibitors represent a significant class of herbicides with a well-defined mechanism of action. Their biological activity in plants is characterized by the accumulation of phytoene, depletion of colored carotenoids, and subsequent photooxidative damage, leading to a distinct bleaching phenotype. The quantitative assessment of their efficacy, both in vitro and in vivo, is essential for the discovery and development of new herbicidal compounds. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of novel PDS inhibitors.

References

- 1. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A foliar pigment-based bioassay for interrogating chloroplast signalling revealed that carotenoid isomerisation regulates chlorophyll abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Phytoene Desaturase Inhibitors and Their Impact on the Carotenoid Biosynthesis Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Phytoene desaturase-IN-1" did not yield any specific information. This technical guide will therefore focus on the well-characterized class of Phytoene (B131915) Desaturase (PDS) inhibitors, using the herbicides Norflurazon (B1679920) and Fluridone as primary examples to illustrate the core principles of PDS inhibition and its effects on the carotenoid biosynthesis pathway.

Introduction: The Role of Phytoene Desaturase in Carotenoid Biosynthesis

Carotenoids are a diverse group of pigments essential for various biological processes in plants, including photosynthesis, photoprotection, and as precursors to hormones like abscisic acid. The biosynthesis of these vital compounds is a complex enzymatic pathway, with Phytoene Desaturase (PDS) playing a critical, rate-limiting role. PDS is a membrane-bound enzyme that catalyzes the desaturation of the colorless carotenoid precursor, 15-cis-phytoene, introducing two double bonds to form 9,15,9'-tri-cis-ζ-carotene. This step is fundamental for the formation of colored carotenoids.

Inhibition of PDS disrupts the entire downstream pathway, leading to the accumulation of phytoene and a deficiency in colored carotenoids. This has profound physiological consequences for the plant, most notably photobleaching, where the lack of protective carotenoids results in the photo-oxidative destruction of chlorophyll (B73375). This mechanism is the basis for the action of several widely used bleaching herbicides. This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental evaluation of PDS inhibitors.

Mechanism of Action of Phytoene Desaturase Inhibitors

PDS inhibitors, such as Norflurazon and Fluridone, act by directly targeting and inhibiting the phytoene desaturase enzyme.[1] These inhibitors are typically non-competitive or competitive with respect to the enzyme's cofactors.[2][3] For instance, Norflurazon has been shown to compete with plastoquinone, a crucial cofactor for PDS activity.[2][4] By binding to the enzyme, these inhibitors block the desaturation of phytoene.[5]

The immediate biochemical consequence is the accumulation of the colorless precursor, phytoene, and its isomer, phytofluene (B1236011).[5] This blockage prevents the synthesis of downstream colored carotenoids like ζ-carotene, lycopene, and β-carotene. Without these protective pigments, chlorophyll is left vulnerable to damage by excess light energy, leading to photo-oxidation, a characteristic "bleaching" of the plant tissue, and eventual cell death.[6][7]

Quantitative Data on PDS Inhibitor Activity

The efficacy of PDS inhibitors is quantified by their ability to inhibit the enzyme and their impact on carotenoid and chlorophyll concentrations. The following table summarizes quantitative data for Norflurazon and Fluridone based on available literature.

| Inhibitor | Target Organism/System | Parameter | Value/Effect | Reference |

| Norflurazon | Bixa orellana (leaves) | Phytoene Accumulation | Detected only at 10 µM and 100 µM concentrations. | |

| Bixa orellana (leaves) | β-carotene & Chlorophyll a | Highest concentrations observed at 10 µM. | [8] | |

| In vitro (Synechococcus PDS) | I50 Value | 0.1 µM | [9] | |

| In vitro (Gentiana lutea PDS) | Inhibition Type | Competitive with respect to plastoquinone. | [2] | |

| Fluridone | Triticum aestivum (wheat) | Carotenoid Synthesis | Inhibition observed, leading to phytoene and phytofluene accumulation. | [5] |

| Lycopersicon esculentum (tomato) | Lycopene Biosynthesis | Almost completely blocked. | ||

| Lycopersicon esculentum (tomato) | β-carotene & Lutein (B1675518) | Substantially declined content. | [10] | |

| In vitro | I50 Value | 0.02 µM | [9] | |

| Aquatic Plants | Carotene Reduction | Up to 57% decrease in hydrilla. | [11] | |

| Dark-grown barley | Carotenoid Accumulation | Inhibited at 0.1 mM. | [12] |

Experimental Protocols

The evaluation of PDS inhibitors involves a combination of in vitro enzyme assays and in vivo analysis of pigment composition.

In Vitro Phytoene Desaturase Inhibition Assay (Non-Radioactive Method)

This protocol is adapted from methodologies developed for the screening of bleaching herbicides.[13]

1. Preparation of Phytoene Substrate:

-

Utilize an E. coli strain transformed with the necessary genes (e.g., from Erwinia uredovora) to produce phytoene.

-

Culture the transformed E. coli and harvest the cells.

-

Homogenize the cells to create a phytoene-containing preparation. This can be stored frozen.

2. Preparation of Phytoene Desaturase:

-

Use an E. coli strain expressing the phytoene desaturase gene (e.g., from Synechococcus).

-

Culture the cells, harvest, and homogenize immediately before use to ensure enzyme activity.

3. Inhibition Assay:

-

Combine the phytoene substrate preparation, the PDS enzyme preparation, and necessary cofactors (e.g., plastoquinone, NADP+) in a reaction buffer.

-

Add the test inhibitor (e.g., Norflurazon, Fluridone) at various concentrations.

-

Incubate the reaction mixture under appropriate conditions (e.g., temperature, time).

4. Product Extraction and Analysis:

-

Stop the reaction and extract the carotenoids using an organic solvent (e.g., petrol ether).

-

Analyze the reaction products (phytofluene and ζ-carotene) using one of the following methods:

-

Spectrophotometry: Measure the absorbance at the characteristic wavelength for ζ-carotene (around 400 nm with a shoulder at 378 and 425 nm).

-

HPLC Analysis: Separate and quantify the substrate and products using High-Performance Liquid Chromatography with a photodiode array (PDA) detector.

-

5. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Analysis of Carotenoid and Chlorophyll Content by HPLC

This protocol outlines a general method for analyzing the pigment profile in plant tissues treated with a PDS inhibitor.[14][15]

1. Sample Preparation:

-

Treat plants or cell cultures with the PDS inhibitor at various concentrations for a specified duration.

-

Harvest a known amount of plant tissue (e.g., leaf discs).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.

2. Pigment Extraction:

-

Grind the frozen tissue to a fine powder in a mortar and pestle with a small amount of a solvent like 100% acetone.

-

Perform the extraction under dim light to avoid photodegradation.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant containing the pigments.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

3. HPLC Analysis:

-

System: A reverse-phase HPLC system with a C18 or C30 column is typically used.

-

Mobile Phase: A gradient of solvents is often employed, for example, a mixture of methanol (B129727), acetonitrile, and water, or methanol and methyl-tert-butyl-ether (MTBE).[14][16]

-

Detection: Use a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 250-600 nm). Specific wavelengths are used for quantification: ~286 nm for phytoene, ~445 nm for lutein and β-carotene, and ~450 nm for chlorophylls.

-

Quantification: Identify and quantify individual pigments by comparing their retention times and spectral properties to those of authentic standards.

Conclusion and Future Perspectives

Phytoene desaturase is a well-validated target for herbicides due to its essential role in the carotenoid biosynthesis pathway. Inhibitors like Norflurazon and Fluridone effectively block this pathway, leading to the accumulation of phytoene and subsequent photobleaching of the plant. The detailed understanding of their mechanism of action provides a solid foundation for the development of new, more effective, or selective herbicides. Furthermore, PDS inhibitors serve as invaluable tools in plant biology research, enabling the study of carotenoid functions, gene regulation within the pathway, and the plant's response to oxidative stress. Future research may focus on identifying novel PDS inhibitors with different binding modes or greater species selectivity, as well as exploring the potential for engineering PDS to confer herbicide resistance in crops.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon | Weed Science | Cambridge Core [cambridge.org]

- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 7. www3.nd.edu [www3.nd.edu]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. apms.org [apms.org]

- 12. Inhibition of carotenoid accumulation and abscisic acid biosynthesis in fluridone-treated dark-grown barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. prometheusprotocols.net [prometheusprotocols.net]

- 16. shimadzu.com [shimadzu.com]

Probing the Inhibition of Phytoene Desaturase: A Technical Guide to In Vitro Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzyme inhibition assay for phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway and a key target for herbicides and other potential therapeutic agents. This document details the underlying principles, experimental protocols, and data analysis techniques essential for researchers engaged in the discovery and characterization of PDS inhibitors.

Introduction to Phytoene Desaturase

Phytoene desaturase (PDS) is a flavoenzyme that plays a pivotal role in the biosynthesis of carotenoids in plants, algae, cyanobacteria, and some fungi. It catalyzes the desaturation of the colorless C40 hydrocarbon phytoene, introducing double bonds to form colored carotenoids like ζ-carotene, which are precursors to lycopene, β-carotene (provitamin A), and other essential carotenoids.[1][2] These pigments are vital for photosynthesis, photoprotection, and as antioxidants. Inhibition of PDS disrupts the carotenoid pathway, leading to a characteristic bleaching phenotype in plants, making it an attractive target for herbicide development.[3]

Principle of the In Vitro Inhibition Assay

The in vitro PDS inhibition assay is designed to quantify the enzymatic activity of PDS in a cell-free system and to determine the potency of inhibitory compounds. The assay measures the conversion of the substrate, 15-cis-phytoene (B30313), to its desaturated products, primarily 9,15,9'-tri-cis-ζ-carotene in plants.[2] The activity of the enzyme is monitored by quantifying the decrease in the substrate or the increase in the product over time. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence.

Quantitative Data on Phytoene Desaturase Inhibitors

The inhibitory potency of a compound against phytoene desaturase is typically expressed as the half-maximal inhibitory concentration (IC50) or as the negative logarithm of this value (pI50). Below is a summary of reported inhibition data for several known PDS inhibitors.

| Compound | Enzyme Source | IC50 (µM) | pI50 | Reference |

| Norflurazon | Recombinant from E. coli | - | 7.5 | [4] |

| Diflufenican | Carrot cell cultures | ~10 (in vivo) | - | [5] |

| Ketomorpholine Derivative A | Recombinant from E. coli | 0.17 | 6.77 | [6] |

| Fluridone | - | - | - | [2] |

| J852 | Recombinant from E. coli | Potent inhibitor | - | [5] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate (23) | Recombinant from E. coli | - | 7.5 | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (25) | Recombinant from E. coli | - | 7.5 | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (26) | Recombinant from E. coli | - | 7.5 | [4] |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate (30) | Recombinant from E. coli | - | 7.5 | [4] |

Experimental Protocols

A generalized protocol for an in vitro phytoene desaturase inhibition assay is provided below. This protocol may require optimization depending on the specific enzyme source and laboratory conditions.

Materials and Reagents

-

Enzyme: Purified recombinant phytoene desaturase (e.g., from E. coli expression systems).[4][7]

-

Substrate: 15-cis-phytoene.

-

Lipids: Phosphatidylcholine (for liposome (B1194612) preparation).

-

Cofactor: Flavin adenine (B156593) dinucleotide (FAD).[3]

-

Buffer: Tris-HCl buffer (pH 8.0) containing detergents like Tween 80.

-

Inhibitors: Test compounds and known inhibitors (e.g., norflurazon) dissolved in an appropriate solvent (e.g., DMSO).

-

Extraction Solvents: Chloroform (B151607), methanol (B129727), acetone.

-

HPLC Solvents: Acetonitrile, methanol, isopropanol (B130326), water.

Preparation of Recombinant Phytoene Desaturase

The expression and purification of recombinant PDS are crucial for a robust in vitro assay. A common method involves overexpressing the PDS gene in E. coli.[7] The recombinant protein, often found in inclusion bodies, can be solubilized using urea (B33335) and purified to homogeneity using techniques like DEAE-cellulose chromatography.[7] The purified enzyme's activity can be restored by removing the urea.[7]

Preparation of Phytoene-Containing Liposomes

The hydrophobic substrate phytoene needs to be incorporated into a lipid environment to be accessible to the enzyme. This is typically achieved by preparing phytoene-containing liposomes.

-

Dissolve a known amount of phosphatidylcholine and 15-cis-phytoene in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the assay buffer.

-

Sonication or extrusion through a polycarbonate membrane can be used to create small, unilamellar vesicles.

In Vitro Enzyme Inhibition Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, FAD, and the phytoene-containing liposomes.

-

Inhibitor Addition: Add the test compound or a known inhibitor at various concentrations. Include a control with no inhibitor.

-

Enzyme Initiation: Initiate the reaction by adding the purified recombinant phytoene desaturase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) in the dark.

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v). Vortex vigorously to extract the carotenoids into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Sample Preparation for HPLC: Carefully collect the lower organic phase, evaporate it to dryness under nitrogen, and redissolve the residue in a suitable solvent for HPLC analysis.

HPLC Analysis of Carotenoids

The separation and quantification of the substrate (phytoene) and the product (ζ-carotene) are typically performed by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.[8][9]

-

Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and isopropanol is commonly used.[10]

-

Detection: Detection is achieved using a photodiode array (PDA) or UV-Vis detector at the specific absorption maxima for phytoene (~286 nm) and ζ-carotene (~400 nm).[8][9]

-

Quantification: The concentration of the substrate and product is determined by comparing the peak areas to a standard curve of known concentrations.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Activity with inhibitor / Activity of control)] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of phytoene desaturase in the carotenoid biosynthesis pathway and the point of inhibition.

Caption: The carotenoid biosynthesis pathway highlighting the role of Phytoene Desaturase (PDS).

Experimental Workflow for In Vitro PDS Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for the in vitro phytoene desaturase inhibition assay.

Caption: Workflow for the in vitro Phytoene Desaturase (PDS) inhibition assay.

References

- 1. Kinetic variations determine the product pattern of phytoene desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 3. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytoene Desaturase Is Localized Exclusively in the Chloroplast and Up-Regulated at the mRNA Level during Accumulation of Secondary Carotenoids in Haematococcus pluvialis (Volvocales, Chlorophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

Investigating Phytoene Desaturase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of the colorless phytoene into colored carotenoids.[1][2] Inhibition of PDS leads to a characteristic bleaching phenotype in plants and makes it a key target for the development of herbicides.[3][4] This technical guide provides an in-depth overview of PDS, its mechanism of action, and the methodologies used to investigate its inhibitors. While this guide was prompted by an inquiry into "Phytoene desaturase-IN-1," no specific compound with this designation has been identified in the scientific literature. Therefore, this document will focus on the principles of PDS inhibition using well-documented inhibitors as examples, providing a framework for the investigation of any novel PDS inhibitor.

Introduction to Phytoene Desaturase (PDS)

Phytoene desaturase is a membrane-bound flavoprotein that catalyzes the desaturation of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene.[1] This reaction involves the introduction of two double bonds and the isomerization of two existing double bonds, a crucial step in the formation of colored carotenoids.[1] These carotenoids are essential for photoprotection, light-harvesting, and as precursors for the biosynthesis of phytohormones like abscisic acid and gibberellins.[5][6][7] Disruption of PDS activity leads to the accumulation of phytoene, a block in the synthesis of downstream carotenoids, and subsequent photooxidation of chlorophyll (B73375) and chloroplasts, resulting in a bleached or albino phenotype.[6][7][8]

Mechanism of Action of PDS Inhibitors

PDS inhibitors act by blocking the catalytic activity of the enzyme. Many known PDS inhibitors, such as norflurazon (B1679920) and fluridone, are non-competitive or slow-binding inhibitors that bind to the plastoquinone-binding site of the enzyme.[3][9] This binding prevents the reoxidation of the FAD cofactor, which is necessary for the desaturation reaction to proceed.[9] The accumulation of the colorless precursor phytoene is a hallmark of PDS inhibition.[3][10]

Signaling Pathways and Downstream Effects

Inhibition of PDS has significant downstream effects on various cellular pathways. The disruption of carotenoid biosynthesis triggers retrograde signaling from the plastid to the nucleus, altering the expression of numerous genes.[3][5] This includes the downregulation of genes involved in photosynthesis and the carotenoid and gibberellin biosynthesis pathways.[3][6] The lack of photoprotective carotenoids leads to the production of reactive oxygen species (ROS), causing photooxidative damage and ultimately cell death.[3]

Quantitative Data on PDS Inhibitors

The inhibitory activity of PDS inhibitors is typically quantified by determining the concentration required for 50% inhibition (IC50) of enzyme activity or by measuring the physiological response (e.g., bleaching) in whole organisms.

| Inhibitor | Target Organism/Enzyme | IC50 / Effective Concentration | Reference |

| Norflurazon | Synechococcus PDS | Binding Energy: -10.5 kcal/mol (in silico) | [11] |

| Fluridone | Chlamydomonas reinhardtii | 5-10 µM (in vivo) | [10] |

| Diflufenican | Synechococcus PDS | Binding Energy: -10.5 kcal/mol (in silico) | [11] |

| Beflubutamid analogue (8e) | Arabidopsis thaliana | Significant phytoene accumulation at 750 g a.i./ha | [12] |

| Pyridazine derivative (B1) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL | [13] |

Experimental Protocols

In Vitro PDS Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of a compound on PDS activity.

Objective: To quantify the IC50 of a test compound against PDS.

Materials:

-

Recombinant PDS enzyme[14]

-

Phytoene substrate

-

Plastoquinone

-

Test compound (e.g., this compound)

-

Reaction buffer

-

Organic solvent (e.g., hexane)

-

HPLC system with a diode array detector

Procedure:

-

Enzyme Preparation: Express and purify recombinant PDS from a suitable host system like E. coli.[14]

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, PDS enzyme, plastoquinone, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding the phytoene substrate.

-

Incubation: Incubate the reactions at an optimal temperature for a defined period.

-

Extraction: Stop the reaction and extract the carotenoids using an organic solvent.

-

Analysis: Analyze the extracted carotenoids by HPLC to quantify the amount of phytoene consumed and ζ-carotene produced.[10]

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Whole Plant Bleaching Assay

This protocol assesses the in vivo efficacy of a PDS inhibitor.

Objective: To determine the effective concentration of a test compound that causes a bleaching phenotype in plants.

Materials:

-

Test plant species (e.g., Arabidopsis thaliana, Lemna minor)

-

Growth medium (e.g., MS medium)

-

Test compound

-

Controlled environment growth chamber

Procedure:

-

Plant Growth: Grow the test plants under controlled conditions.

-

Treatment: Apply the test compound at various concentrations to the growth medium or directly to the plants.

-

Observation: Observe the plants over a period of time (e.g., 7-14 days) for the development of a bleaching phenotype.

-

Quantification: Quantify the bleaching effect, for example, by measuring chlorophyll content or by visual scoring.

-

Analysis: Determine the concentration of the test compound that causes a significant bleaching effect.

Analysis of Phytoene Accumulation

This protocol confirms the mode of action of a PDS inhibitor by detecting the accumulation of its substrate.

Objective: To measure the accumulation of phytoene in response to treatment with a test compound.

Materials:

-

Plant material treated with the test compound

-

Extraction solvent (e.g., acetone, methanol)

-

HPLC system with a diode array detector

Procedure:

-

Extraction: Extract pigments from the treated plant material.

-

Analysis: Separate and quantify the pigments using HPLC. Phytoene can be identified by its characteristic absorption spectrum with maxima around 275, 285, and 296 nm.[10]

-

Comparison: Compare the phytoene levels in treated and untreated plants. A significant increase in phytoene in treated plants is indicative of PDS inhibition.

Conclusion

Phytoene desaturase is a well-validated target for the development of herbicides and a valuable tool for studying carotenoid biosynthesis and plastid retrograde signaling. While "this compound" does not correspond to a known inhibitor, the methodologies and principles outlined in this guide provide a robust framework for the investigation of any novel compound targeting PDS. A combination of in vitro enzymatic assays, in vivo whole-plant studies, and detailed molecular analysis is crucial for the comprehensive characterization of a PDS inhibitor's efficacy and mechanism of action.

References

- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 2. techscience.com [techscience.com]

- 3. PDS activity acts as a rheostat of retrograde signaling during early chloroplast biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Mosaic Knockout of Phytoene Desaturase Gene <i>NtPDS</i> on Biosynthesis of Carotenoids in <i>Nicotiana tabacum</i> L. - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Disruption of phytoene desaturase gene results in albino and dwarf phenotypes in Arabidopsis by impairing chlorophyll, carotenoid, and gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

- 9. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phytoene Desaturase-IN-1 in CRISPR/Cas9 Gene Editing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized the field of genetic engineering, offering a precise and efficient tool for targeted genome modification. In plant biotechnology, a common strategy to visually confirm successful gene editing is the knockout of the phytoene (B131915) desaturase (PDS) gene. Disruption of the PDS gene inhibits the carotenoid biosynthesis pathway, resulting in a readily observable albino or bleached phenotype. Phytoene desaturase-IN-1 is a potent inhibitor of the PDS enzyme and can be utilized in conjunction with CRISPR/Cas9 studies as a chemical tool to induce a similar phenotype, serving as a control or for studying the effects of PDS inhibition. This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9 gene editing studies.

This compound: Mechanism of Action and Properties

This compound is a potent inhibitor of the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[1][2] It exerts its inhibitory effect through a π−π stacking interaction with the Phe301 residue of the PDS enzyme.[1][2] Inhibition of PDS leads to a downstream reduction in carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation. This disruption results in a characteristic albino or bleached phenotype in plants.

Key Properties of this compound:

| Property | Value | Reference |

| Target | Phytoene Desaturase (PDS) | [1][2] |

| Binding Affinity (Kd) | 65.9 μM | [1][2] |

| Mechanism of Action | π−π stacking with Phe301 residue | [1][2] |

| In Vivo Effect | Induces PDS mRNA reduction, phytoene and Reactive Oxygen Species (ROS) accumulation, leading to an albino phenotype. | [1] |

Application in CRISPR/Cas9 Studies

While CRISPR/Cas9-mediated knockout of the PDS gene provides a genetic method to achieve an albino phenotype for visual screening of edited plants, this compound offers a chemical approach to induce a similar phenotype. This can be valuable for:

-

Positive Control: Serving as a positive control for the albino phenotype during the selection of CRISPR/Cas9-edited plants.

-

Phenocopying: Mimicking the genetic knockout of PDS to study the physiological consequences of PDS inhibition without genetic modification.

-

Herbicide Research: Investigating the efficacy and molecular effects of PDS-inhibiting compounds.

Quantitative Data from CRISPR/Cas9-Mediated PDS Knockout Studies

The following tables summarize quantitative data from various studies that have utilized CRISPR/Cas9 to knock out the PDS gene in different plant species. This data provides a benchmark for the expected efficiency of PDS gene editing and the resulting phenotypes.

Table 1: Mutation Efficiency in CRISPR/Cas9-Mediated PDS Knockout

| Plant Species | Target Locus | Mutation Efficiency (%) | Phenotype Frequency (%) | Reference |

| Melon (Cucumis melo) | Exons 1 & 2 | 42-45% (Sanger sequencing) | 22.07% (albino or chimeric) | [3] |

| Highbush Blueberry (Vaccinium corymbosum) | gRNA1 | 2.1 - 9.6% | - | [4] |

| gRNA2 | 3.0 - 23.8% | - | [4] | |

| Cassava (Manihot esculenta) | Exon 13 | 100% (of analyzed plants) | 90-100% (albino phenotype) | [5] |

| Potato (Solanum tuberosum) | gRNA1 & gRNA2 | 72% (Sanger sequencing) | 81% (mutant or bleached) | |

| Onion (Allium cepa) | Exon 3 | 63.4% (InDel frequency) | 3.4% (albino, chimeric, or pale green) | |

| Hybrid Poplar (Populus alba x P. glandulosa) | PagPDS1 | - | 74.5% (albino or pale green) | [6] |

| Hieracium piloselloides | PDS | - | 11% (albino), 31.4% (chimeric) in T0; up to 86% (albino) in T1 | [3][7] |

Table 2: Types of Mutations Induced by CRISPR/Cas9 at the PDS Locus

| Plant Species | Predominant Mutation Type | Percentage | Reference |

| Melon (Cucumis melo) | Substitutions | 91% | [3] |

| Insertions | 7% | [3] | |

| Deletions | 2% | [3] | |

| Cassava (Manihot esculenta) | Insertions, Deletions, Substitutions | - | [5] |

| Onion (Allium cepa) | Deletions (exon 3) | 60.21% | |

| Insertions (exon 3) | 3.19% |

Experimental Protocols

The following protocols provide a generalized workflow for a CRISPR/Cas9 experiment targeting the PDS gene and a method for applying this compound as a chemical control.

Protocol 1: CRISPR/Cas9-Mediated Knockout of the PDS Gene in Plants

This protocol outlines the key steps for generating PDS knockout plants using Agrobacterium-mediated transformation.

1. gRNA Design and Vector Construction:

- Design two or more single guide RNAs (sgRNAs) targeting conserved exon regions of the target plant's PDS gene.

- Synthesize and anneal complementary oligonucleotides for each sgRNA.

- Clone the annealed sgRNAs into a plant expression vector containing the Cas9 nuclease.

2. Agrobacterium Transformation:

- Transform the CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).

3. Plant Transformation:

- Prepare sterile explants from the target plant (e.g., leaf discs, cotyledons).

- Co-cultivate the explants with the transformed Agrobacterium strain.

- Wash the explants to remove excess Agrobacterium and transfer to a co-cultivation medium.

4. Selection and Regeneration:

- Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells.

- Subculture the explants on regeneration medium to induce shoot formation.

- Visually screen for regenerated shoots exhibiting albino or chimeric phenotypes.

5. Molecular Analysis:

- Extract genomic DNA from both wild-type and putative edited plants.

- Perform PCR to amplify the target region of the PDS gene.

- Sequence the PCR products (Sanger or next-generation sequencing) to confirm the presence of mutations (insertions, deletions, or substitutions).

Protocol 2: Application of this compound for Phenotypic Analysis

This protocol describes how to use this compound to induce an albino phenotype in wild-type plantlets, which can serve as a visual control.

1. Preparation of this compound Stock Solution:

- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

- Store the stock solution at -20°C or -80°C.[1]

2. Treatment of Plant Material:

- Prepare a plant tissue culture medium (e.g., MS medium) and autoclave.

- After the medium has cooled, add the this compound stock solution to achieve the desired final concentration. A starting concentration in the range of the herbicidal activity (e.g., 375-750 g/ha equivalent, which needs to be converted to molarity for in vitro application) can be tested and optimized.[1]

- Place wild-type seedlings or explants onto the medium containing the inhibitor.

- Culture the plant material under standard growth conditions.

3. Phenotypic Observation and Analysis:

- Observe the plants regularly for the development of an albino or bleached phenotype.

- The phenotype is expected to appear as PDS is inhibited, leading to phytoene accumulation and a reduction in carotenoids.

- Quantify the phenotype by measuring chlorophyll and carotenoid content using spectrophotometry.

Visualizations

Caption: Carotenoid biosynthesis pathway and the point of inhibition by this compound.

Caption: Experimental workflow for CRISPR/Cas9-mediated PDS knockout with a chemical inhibitor control.

References

- 1. aocs.org [aocs.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient CRISPR/Cas9-Mediated Knockout of an Endogenous PHYTOENE DESATURASE Gene in T1 Progeny of Apomictic Hieracium Enables New Strategies for Apomixis Gene Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

- 5. Efficient CRISPR/Cas9 Genome Editing of Phytoene desaturase in Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Phytoene Desaturase-IN-1: A Tool for Interrogating Carotenoid Functions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, catalyzing the desaturation of phytoene to phytofluene (B1236011) and subsequently to ζ-carotene. The inhibition of PDS provides a powerful tool to study the myriad functions of carotenoids, which extend beyond their roles as pigments to include acting as precursors for the plant hormones abscisic acid (ABA) and strigolactones, and their involvement in retrograde signaling from the plastid to the nucleus. Phytoene desaturase-IN-1 (PDS-IN-1) is a potent and specific inhibitor of PDS, offering researchers a valuable chemical probe to dissect these complex biological processes.[1] This document provides detailed application notes and experimental protocols for the use of PDS-IN-1 in studying carotenoid functions.

Mechanism of Action

PDS-IN-1 acts as a potent inhibitor of phytoene desaturase.[1] Its mechanism of action involves binding to the PDS enzyme, likely through a π−π stacking effect with key amino acid residues such as Phe301, thereby blocking its catalytic activity.[1] This inhibition leads to the accumulation of the substrate, phytoene, and a concurrent depletion of downstream carotenoids.[1] The resulting carotenoid deficiency manifests as a visually distinct albino or bleached phenotype in plants, accompanied by an increase in reactive oxygen species (ROS) due to the lack of photoprotective carotenoids.[1]

Applications

-

Studying Carotenoid Biosynthesis: PDS-IN-1 can be used to block the carotenoid pathway at a specific step, allowing for the study of pathway dynamics and the accumulation of intermediates.

-

Investigating Retrograde Signaling: The disruption of carotenoid biosynthesis by PDS-IN-1 induces a stress response that is communicated from the plastid to the nucleus, affecting the expression of nuclear genes. This makes PDS-IN-1 a useful tool for dissecting the components of this retrograde signaling pathway.

-

Elucidating Hormone Signaling Pathways: By inhibiting the production of carotenoids, PDS-IN-1 treatment leads to a deficiency in the downstream hormones ABA and strigolactones. This allows for the study of the physiological and developmental roles of these hormones.

-

Herbicide Development: As an effective inhibitor of a key plant enzyme, PDS-IN-1 and its analogs are of interest in the development of new herbicides.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a commercially available PDS inhibitor, diflufenican, for comparison.

| Inhibitor | Parameter | Value | Organism/System |

| This compound | Kd | 65.9 μM | Recombinant PDS protein |

| Diflufenican | Kd | 38.3 μM | Recombinant PDS protein |

Table 1: Binding Affinity of PDS Inhibitors. The dissociation constant (Kd) indicates the binding affinity of the inhibitor to the phytoene desaturase enzyme. A lower Kd value signifies a higher binding affinity. Data from Zhang et al., 2022.[1]

| Compound | Application Rate (g/ha) | Weed Species | Herbicidal Activity |

| This compound | 375 - 750 | Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Cyperus difformis | Broad-spectrum post-emergence activity |

| Diflufenican | 375 - 750 | Not specified in the same comparative breadth | Commercial PDS inhibitor |

Table 2: Herbicidal Activity of this compound. This table shows the effective application rates of PDS-IN-1 for post-emergence weed control, demonstrating its broad-spectrum activity. Data from Zhang et al., 2022.[1][2]

Experimental Protocols

Protocol 1: In Vivo Inhibition of Phytoene Desaturase in Plants

Objective: To induce carotenoid deficiency in plants using this compound for subsequent analysis.

Materials:

-

This compound

-

Solvent for PDS-IN-1 (e.g., DMSO, acetone)

-

Plant species of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana)

-

Growth chambers or greenhouse facilities

-

Spraying equipment or materials for soil drench application

Procedure:

-

Prepare PDS-IN-1 Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution. The final concentration will depend on the application method and plant species.

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., corresponding to 375-750 g/ha for herbicidal studies) in water containing a surfactant (e.g., 0.05% Tween-20) to ensure even coverage.[1][2]

-

Application:

-

Foliar Spray: Uniformly spray the leaves of the plants until runoff.

-

Soil Drench: Apply a defined volume of the working solution to the soil around the base of the plant.

-

-

Incubation: Grow the treated plants under controlled conditions (light, temperature, humidity).

-

Observation: Monitor the plants for the development of a bleaching or albino phenotype, which typically appears within 7-14 days, indicating successful PDS inhibition.

-

Sample Collection: Harvest tissues from both treated and control plants for further analysis (e.g., carotenoid quantification, gene expression analysis).

Protocol 2: Quantification of Phytoene Accumulation by HPLC

Objective: To quantify the accumulation of phytoene in plant tissues following treatment with this compound.

Materials:

-

Plant tissue (treated and control)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., acetone, methanol, or a mixture thereof)

-

Saponification solution (e.g., 10% methanolic KOH) (optional, for removing chlorophyll)

-

Partitioning solvent (e.g., petroleum ether or hexane)

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

-

Phytoene standard

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the pigments by adding a known volume of cold extraction solvent to the powdered tissue. Vortex vigorously and incubate on ice in the dark. Repeat the extraction until the tissue is colorless.[3]

-

Saponification (Optional): To remove chlorophyll, add the saponification solution to the extract and incubate in the dark. This step hydrolyzes chlorophylls, which can interfere with the detection of some carotenoids.

-

Phase Separation: Add a partitioning solvent and water to the extract to separate the carotenoids into the organic phase. Collect the upper organic phase containing the carotenoids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether/methanol).

-

HPLC Analysis:

-

Inject the sample onto a C30 reverse-phase column.

-

Use a gradient elution program with solvents such as methanol, methyl tert-butyl ether, and water.[3]

-

Detect phytoene by its characteristic absorption spectrum with maxima at approximately 275, 285, and 296 nm.

-

-

Quantification: Calculate the concentration of phytoene in the sample by comparing the peak area to a standard curve generated with a phytoene standard.

Protocol 3: Analysis of PDS Gene Expression by qRT-PCR

Objective: To determine the effect of this compound on the transcript levels of the PDS gene.

Materials:

-

Plant tissue (treated and control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

SYBR Green or other real-time PCR master mix

-

Primers specific for the PDS gene and a reference gene (e.g., Actin or Ubiquitin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Set up the real-time PCR reactions containing the cDNA template, gene-specific primers, and SYBR Green master mix.

-

Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the PDS gene and the reference gene in both treated and control samples.

-

Calculate the relative expression of the PDS gene using the ΔΔCt method or another appropriate method of quantification.[4]

-

Visualization of Pathways and Workflows

Caption: Inhibition of Phytoene Desaturase (PDS) by PDS-IN-1 in the carotenoid biosynthesis pathway.

Caption: General experimental workflow for studying carotenoid functions using PDS-IN-1.

Caption: Signaling pathways affected by the inhibition of phytoene desaturase.

References

- 1. Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Phytoene Desaturase-IN-1: Comprehensive Application Notes for Researchers

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Phytoene (B131915) desaturase-IN-1 (PDS-IN-1) is a potent inhibitor of the enzyme Phytoene Desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria. By blocking PDS, this inhibitor disrupts the production of carotenoids, which are essential for photoprotection of chlorophyll (B73375). This leads to rapid bleaching of photosynthetic tissues, making PDS-IN-1 a valuable tool for studying carotenoid biosynthesis and a potential herbicidal agent. This document provides detailed protocols for the preparation, storage, and application of PDS-IN-1 solutions for research purposes.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | [1] |

| CAS Number | 2765793-54-0 | |

| Molecular Formula | C₁₈H₁₃ClF₃N₃O₂S | |

| Molecular Weight | 427.83 g/mol | |

| Binding Affinity (Kd) | 65.9 μM | |

| Appearance | White to off-white solid | |

| Purity (typical) | >98% (as determined by HPLC) |

Solution Preparation

The solubility of Phytoene desaturase-IN-1 has not been extensively characterized in a wide range of solvents. However, based on its chemical structure and information from related studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 427.83 g/mol / 1000 = 4.2783 mg

-

Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.28 mg of this compound powder into the tube.

-

Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution, but the temperature sensitivity of the compound should be considered. Visually inspect the solution to ensure no particulates are present.

-

Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

There is limited publicly available data on the long-term stability of this compound. The following are general recommendations for the storage of small molecule inhibitors to maintain their integrity.

Table 2: Recommended Storage and Stability Guidelines

| Solution Type | Storage Temperature | Light Protection | Recommended Duration | Notes |

| Solid Powder | -20°C | Recommended | >1 year | Store in a desiccator to minimize moisture exposure. |

| DMSO Stock Solution | -20°C | Essential | Up to 6 months | Avoid repeated freeze-thaw cycles. Discard if precipitation or discoloration is observed. |

| Aqueous Working Solutions | 2-8°C | Essential | Prepare fresh for each experiment | Due to the hydrophobic nature of the compound, precipitation may occur in aqueous solutions over time. |

Protocol 2: General Stability Assessment of PDS-IN-1 in Solution

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

Materials:

-

10 mM PDS-IN-1 stock solution in DMSO

-

Experimental buffer (e.g., PBS, cell culture medium)

-

Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

-

Prepare working solution: Dilute the 10 mM stock solution to the desired final concentration in the experimental buffer. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).

-

Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested.

-

Time points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis. The initial time point (t=0) serves as the baseline.

-

Sample preparation for analysis: If the buffer contains proteins, precipitate them by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.

-

HPLC analysis: Analyze the samples by HPLC to quantify the amount of intact PDS-IN-1.

-

Data analysis: Calculate the percentage of remaining PDS-IN-1 at each time point relative to the t=0 sample. A significant decrease in the peak area of the parent compound indicates degradation.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for assessing the herbicidal activity of this compound.[1]

Protocol 3: In Vivo Herbicidal Activity Assay (Post-emergence)

Materials:

-

This compound

-

Tween-80

-

Distilled water

-

Weed species (e.g., Echinochloa crus-galli, Portulaca oleracea) grown in pots to the 2-3 leaf stage.

-

Spray bottle

Procedure:

-

Prepare the spray solution: Dissolve the required amount of this compound in a small volume of acetone. Add a few drops of Tween-80 as a surfactant. Dilute with distilled water to the final desired concentration (e.g., 375-750 g/ha). The final acetone concentration should be low to avoid phytotoxicity.

-

Application: Uniformly spray the solution onto the leaves of the weed seedlings until runoff.

-

Control groups: Include a negative control group sprayed with the solvent vehicle (acetone, Tween-80, and water) and a positive control group with a known herbicide (e.g., diflufenican).

-

Incubation: Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Evaluation: Observe and record the herbicidal effects (e.g., bleaching, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

Mechanism of Action and Signaling Pathway

This compound acts by inhibiting the phytoene desaturase enzyme, which catalyzes the conversion of phytoene to ζ-carotene in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic albino or bleached phenotype of treated plants. This process also leads to an increase in reactive oxygen species (ROS), causing further cellular damage.

Figure 1. Mechanism of action of this compound.

Figure 2. Experimental workflow for PDS-IN-1 solution preparation and in vivo assay.

References

Application Note: HPLC Analysis of Phytoene Accumulation Following Phytoene Desaturase-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of phytoene (B131915) accumulation in biological samples following treatment with Phytoene desaturase-IN-1 (PDS-IN-1), a potent inhibitor of the enzyme Phytoene Desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of the colorless phytoene into ζ-carotene.[1][2] Inhibition of PDS leads to the buildup of its substrate, phytoene, which can be accurately measured using High-Performance Liquid Chromatography (HPLC). This method is invaluable for screening potential herbicides, studying carotenoid metabolism, and assessing the in-cell activity of PDS inhibitors.[3][4] The protocols outlined below cover cell culture treatment, efficient phytoene extraction, and its quantification by reverse-phase HPLC with photodiode array (PDA) detection.

Introduction and Principle

Carotenoids are vital pigments synthesized by plants, algae, and some bacteria, playing crucial roles in photosynthesis and photoprotection.[2][4] The biosynthesis pathway begins with the formation of the C40 hydrocarbon phytoene from two molecules of geranylgeranyl pyrophosphate.[2] Phytoene desaturase (PDS) then catalyzes the introduction of two double bonds into the phytoene molecule, a rate-limiting step in the formation of colored carotenoids.[1][5]

This compound is a small molecule inhibitor designed to specifically target and block the activity of PDS.[6] This inhibition prevents the downstream synthesis of other carotenoids and results in a stoichiometric accumulation of the substrate, phytoene.[7] The amount of accumulated phytoene serves as a direct biomarker for the inhibitory activity of PDS-IN-1.

This protocol leverages reverse-phase HPLC to separate phytoene from other cellular lipids and pigments. Phytoene, being a largely unsaturated hydrocarbon, is highly non-polar and exhibits a characteristic UV absorbance spectrum with a maximum around 286 nm.[8][9] By monitoring this wavelength, the concentration of phytoene can be precisely quantified against a standard curve, providing a robust method for evaluating inhibitor efficacy.

Key Experimental Protocols

Protocol 1: Cell Culture and PDS-IN-1 Treatment

This protocol is a general guideline and should be adapted for the specific cell type (e.g., Chlamydomonas reinhardtii, Haematococcus pluvialis, plant cell suspension cultures, or engineered E. coli).

Materials:

-

Appropriate cell culture medium and flasks

-

This compound (PDS-IN-1) stock solution (e.g., 10 mM in DMSO)

-

Spectrophotometer or cell counter

-

Incubator with appropriate lighting and temperature controls

Methodology:

-

Cell Seeding: Inoculate the desired volume of sterile culture medium with the cell line of choice to a starting density of approximately 0.5 x 10^6 cells/mL.

-

Incubation: Grow the cells under their optimal conditions until they reach the mid-logarithmic growth phase.

-

Inhibitor Treatment: Prepare serial dilutions of the PDS-IN-1 stock solution. Add the inhibitor to the cell cultures to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed 0.1%.

-

Treatment Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard growth conditions. The optimal time should be determined empirically.

-

Cell Harvesting: After incubation, determine the cell density. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing and Storage: Discard the supernatant, wash the cell pellet once with phosphate-buffered saline (PBS) or fresh medium to remove residual inhibitor, and centrifuge again. The resulting cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until extraction.

Protocol 2: Phytoene Extraction